Trifluoroacetaldehyde
CAS No.: 75-90-1
Cat. No.: VC20741817
Molecular Formula: C2HF3O
Molecular Weight: 98.02 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 75-90-1 |
---|---|
Molecular Formula | C2HF3O |
Molecular Weight | 98.02 g/mol |
IUPAC Name | 2,2,2-trifluoroacetaldehyde |
Standard InChI | InChI=1S/C2HF3O/c3-2(4,5)1-6/h1H |
Standard InChI Key | JVTSHOJDBRTPHD-UHFFFAOYSA-N |
SMILES | C(=O)C(F)(F)F |
Canonical SMILES | C(=O)C(F)(F)F |
Physical and Chemical Properties
Trifluoroacetaldehyde exhibits distinct physical and chemical properties that differentiate it from other aldehydes. At standard conditions, it exists as a gas, though it is often encountered in derivative forms for practical handling purposes.
Basic Properties
Property | Value | Reference |
---|---|---|
Molecular Formula | CF₃CHO | |
CAS Number | 75-90-1 | |
Molar Mass | 98.02 g/mol | Calculated |
Physical State | Gas at room temperature | |
Synonyms | Fluoral, Trifluoroethanal, 2,2,2-Trifluoroethanal |
Properties of Derivatives
The hydrate form of trifluoroacetaldehyde (CF₃CH(OH)₂) has different physical properties compared to the anhydrous compound:
Property | Value | Reference |
---|---|---|
Melting Point | 93-94°C | |
Boiling Point | 104-106°C | |
Density | 1.44 g/mL at 20°C | |
Refractive Index | n20/D 1.340 | |
Flash Point | -23°C |
The high reactivity of trifluoroacetaldehyde often necessitates its use in more stable forms, such as its ethyl hemiacetal (1-ethoxy-2,2,2-trifluoroethanol, CF₃CH(OCH₂CH₃)(OH)), which is more manageable for synthetic applications .
Synthesis Methods
Several synthetic routes have been developed to produce trifluoroacetaldehyde, each with specific advantages depending on the scale and application requirements.
Reduction of Trifluoroacetic Acid
One of the primary methods involves the reduction of trifluoroacetic acid using lithium aluminum hydride (LiAlH₄) in diethyl ether:
CF₃COOH + LiAlH₄ → CF₃CHO + other products
This reaction proceeds through the reduction of the carboxylic acid functionality to the corresponding aldehyde. Concentrated sulfuric acid can also be employed as an alternative method for this transformation .
Cathodic Reduction
Another effective method involves the cathodic reduction of bromotrifluoromethane in dimethylformamide (DMF) with aluminum as the anode:
CF₃Br + DMF → CF₃CHO + other products
In this electrochemical process, DMF serves dual functions as both the solvent and the formylation agent, leading to high yields of trifluoroacetaldehyde .
Oxidation of Trifluoroethanol
Trifluoroacetaldehyde can also be synthesized through the vapor-phase oxidation of trifluoroethanol:
This method represents a direct oxidation approach that can be advantageous for certain industrial applications.
Chemical Reactions and Applications
The unique electronic properties of trifluoroacetaldehyde make it particularly useful in organic synthesis and pharmaceutical development.
Polymerization
Upon storage, trifluoroacetaldehyde tends to polymerize into a waxy, white solid that exhibits selective solubility in diethyl ether and acetone, but remains insoluble in water and chlorinated solvents. This polymer can be thermally decomposed to regenerate the monomeric trifluoroacetaldehyde .
Hydrate Formation
Like many aldehydes with electron-withdrawing groups, trifluoroacetaldehyde readily forms a stable hydrate upon contact with water:
The hydrate is significantly more stable than that of acetaldehyde due to the strong electron-withdrawing effect of the trifluoromethyl group.
Photolytic Reactions
Photolysis of trifluoroacetaldehyde produces a mixture of fluoroform (CHF₃), hexafluoroethane (C₂F₆), carbon monoxide (CO), and hydrogen:
CF₃CHO + hν → CHF₃ + C₂F₆ + CO + H₂
This photodecomposition pathway demonstrates the reactivity of the compound under ultraviolet irradiation.
Derivatives and Related Compounds
Several derivatives of trifluoroacetaldehyde have been developed to facilitate its handling and expand its applications in organic synthesis.
Trifluoroacetaldehyde Ethyl Hemiacetal
Trifluoroacetaldehyde ethyl hemiacetal (1-Ethoxy-2,2,2-trifluoroethanol) is a common derivative used in synthetic applications:
Property | Value | Reference |
---|---|---|
Chemical Formula | C₄H₇F₃O₂ | |
CAS Number | 433-27-2 | |
EC Number | 207-087-6 | |
Physical State | Liquid |
This derivative is classified as a Category 3 flammable liquid with specific hazard considerations, including skin irritation and serious eye damage potential .
Trifluoroacetaldehyde N-tfsylhydrazone
Trifluoroacetaldehyde N-tfsylhydrazone (TFHZ-Tfs) has emerged as an important surrogate for generating trifluorodiazoethane (CF₃CHN₂) in situ under basic conditions. This approach circumvents the hazards associated with handling the toxic and explosive trifluorodiazoethane gas directly .
The TFHZ-Tfs surrogate enables various synthetic transformations, including:
-
Difluoroalkenylation of X-H bonds (where X = N, O, S, Se)
-
Doyle-Kirmse rearrangements
These applications have demonstrated superior outcomes compared to approaches using pre-formed CF₃CHN₂, highlighting the practical utility of trifluoroacetaldehyde derivatives in modern synthetic chemistry .
Toxicological Profile
Research has revealed important toxicological considerations related to trifluoroacetaldehyde, particularly regarding its effects on mammalian reproductive systems.
Testicular Toxicity
Studies have identified trifluoroacetaldehyde as a testicular toxicant in rats. When administered in a dose-dependent manner, it causes:
-
Testicular spermatocytic degeneration and necrosis
-
Excessive intratubular cellular debris in the epididymis
These effects appear particularly pronounced in late pachytene and dividing spermatocytes, with severity increasing proportionally with dosage. This toxicity profile is significant for pharmaceutical development involving trifluoroacetaldehyde-containing compounds .
Metabolic Considerations
The testicular toxicity of trifluoroacetaldehyde has implications for drug design, particularly for compounds that can undergo metabolic N-dealkylation to form this molecule. Research has demonstrated that replacing N-trifluoroethane substituents with N-tetrazole groups in certain compounds can eliminate testicular injury, further implicating trifluoroacetaldehyde in the observed toxicity .
Hazard Type | Classification | Reference |
---|---|---|
Physical Hazards | Flammable liquid (Category 3) | |
Health Hazards | Harmful if swallowed, Skin irritation, Serious eye irritation | |
Hazard Codes | F (Flammable), Xn (Harmful) |
Research Applications and Recent Developments
Trifluoroacetaldehyde continues to be a subject of active research, with recent developments focusing on expanding its synthetic utility while addressing safety concerns.
Trifluoromethylation Chemistry
The development of the trifluoroacetaldehyde N-tfsylhydrazone (TFHZ-Tfs) as a surrogate for trifluorodiazoethane represents a significant advancement in trifluoromethylation chemistry. This approach enables the safer generation of CF₃CHN₂ in situ under basic conditions, facilitating various transformations that introduce trifluoromethyl groups into organic molecules .
This methodology has particular relevance in medicinal chemistry, where fluorinated compounds often exhibit enhanced metabolic stability, bioavailability, and binding selectivity. The ability to safely introduce trifluoromethyl groups expands the chemical space available for drug discovery efforts .
Structural Alerts in Drug Design
Research has highlighted the importance of considering trifluoroacetaldehyde formation as a structural alert in drug design. Compounds containing N-trifluoroethane groups can undergo metabolic N-dealkylation to form trifluoroacetaldehyde, potentially leading to testicular toxicity .
This finding emphasizes the value of early metabolic and safety testing in assessing potential structural alerts during drug development. Modification of molecular structures to prevent the formation of trifluoroacetaldehyde may be necessary to avoid toxicity issues in certain classes of compounds .
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